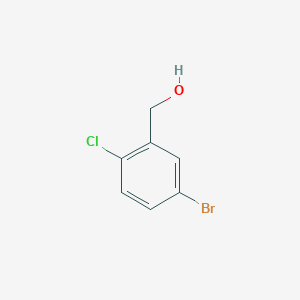
5-Bromo-2-chlorobenzyl alcohol
概览
描述
5-Bromo-2-chlorobenzyl alcohol is a compound that has been explored in various research contexts due to its potential as an intermediate in the synthesis of pharmacologically active molecules. The compound's structure, which includes bromo and chloro substituents on a benzyl alcohol framework, allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-chlorobenzyl alcohol often involves multi-step reactions with careful consideration of regioselectivity and functional group transformations. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one demonstrates the complexity of such processes, where treatment with methyl or hexyl tosylate leads to different products with distinct molecular forms . Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a related compound, through lipase-catalyzed reactions highlights the importance of enantioselectivity in the synthesis of chiral intermediates . Additionally, the preparation of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction showcases the utility of bromo and chloro substituents in facilitating C-C bond formations .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-chlorobenzyl alcohol is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the conformational preferences and electronic properties of the molecules. For example, the crystallographic analysis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one reveals the impact of substituents on the overall molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The presence of bromo
科研应用
Synthesis of Non-Peptide Small Molecular Antagonists
5-Bromo-2-chlorobenzyl alcohol has been used in the synthesis of benzamide derivatives, particularly as a precursor in the creation of novel non-peptide CCR5 antagonists. These compounds have been characterized by various methods such as NMR and MS, and tested for biological activity, indicating their potential in therapeutic applications (H. Bi, 2015).
Characterization of Novel CCR5 Antagonists
In similar research, 5-Bromo-2-chlorobenzyl alcohol has been involved in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a non-peptide CCR5 antagonist. The structures of these products were characterized using methods like 1H NMR and 13C NMR, indicating its utility in the development of novel biochemical compounds (Cheng De-ju, 2015).
Gas Chromatographic Applications
The compound has been utilized in the preparation of 3-bromo-4-(4-methylbenzyloxy)azobenzene (BMBOA) as a stationary phase in packed columns for gas chromatography. This application demonstrates its versatility in analytical chemistry for characterizing various organic compounds, including alcohols, esters, and aromatic hydrocarbons (M. Baniceru, S. Radu, C. Pătroescu, 1995).
Cyclization-Activated Prodrugs
In pharmaceutical chemistry, 5-Bromo-2-chlorobenzyl alcohol derivatives have been explored as cyclization-activated prodrugs. These prodrugs are designed to release active drugs at specific rates, which are dependent on pH and structure, showcasing its potential in drug development (W. S. Saari et al., 1990).
Solid Solution Landscapes in Crystal Engineering
In the field of crystal engineering, derivatives of 5-Bromo-2-chlorobenzyl alcohol have been used to explore binary and ternary solid solutions, particularly in the study of p-methyl/chloro/bromo-benzyl alcohols. This research is significant for understanding the melting points and structural properties of these solutions (A. K. S. Romasanta et al., 2017).
性质
IUPAC Name |
(5-bromo-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBQPIVMBDOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408070 | |
| Record name | 5-Bromo-2-chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzyl alcohol | |
CAS RN |
149965-40-2 | |
| Record name | 5-Bromo-2-chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


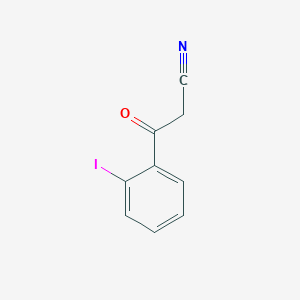
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
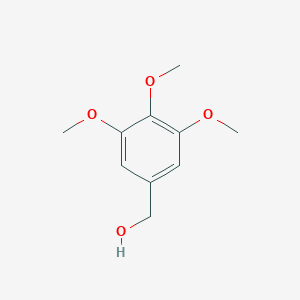
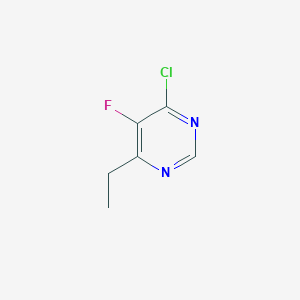
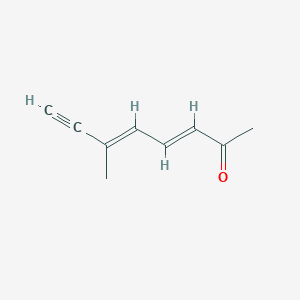
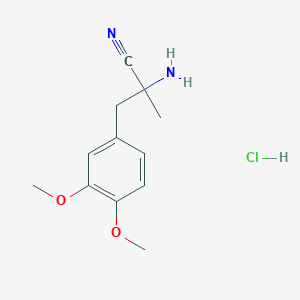
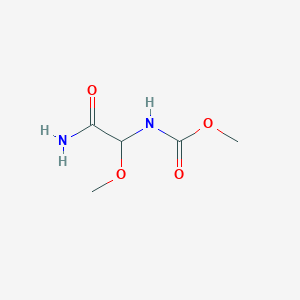
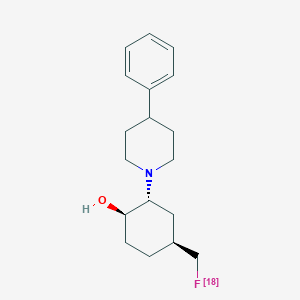


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
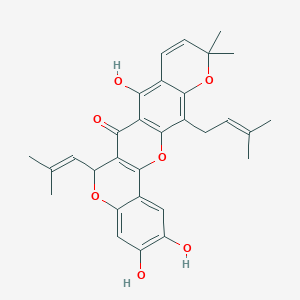
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)